molecular formula C19H18NP B178373 (2-(Diphenylphosphino)phenyl)methanamine CAS No. 177263-77-3

(2-(Diphenylphosphino)phenyl)methanamine

Cat. No.: B178373
CAS No.: 177263-77-3
M. Wt: 291.3 g/mol
InChI Key: VZWQMZQAMZETMA-UHFFFAOYSA-N
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Description

(2-(Diphenylphosphino)phenyl)methanamine is an organic compound with the molecular formula C19H18NP. It is a white to pale yellow solid that is commonly used as a ligand in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diphenylphosphino)phenyl)methanamine typically involves the reaction of benzylamine with diphenylphosphine. The process can be summarized as follows:

    Starting Materials: Benzylamine and diphenylphosphine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: Benzylamine is reacted with diphenylphosphine in the presence of a suitable solvent, such as toluene or THF (tetrahydrofuran).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2-(Diphenylphosphino)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Diphenylphosphino)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. .

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2-(Diphenylphosphino)phenyl)methanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The phosphine group in the compound plays a crucial role in stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Diphenylphosphino)phenyl)methanamine is unique due to its specific structure, which allows it to form stable complexes with a wide range of transition metals. This property makes it highly versatile and valuable in various chemical and industrial applications .

Properties

IUPAC Name

(2-diphenylphosphanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWQMZQAMZETMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455945
Record name AGN-PC-0NG7IN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177263-77-3
Record name AGN-PC-0NG7IN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(diphenylphosphino)phenyl)MethanaMine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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